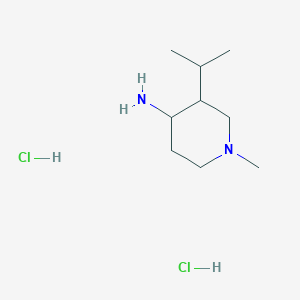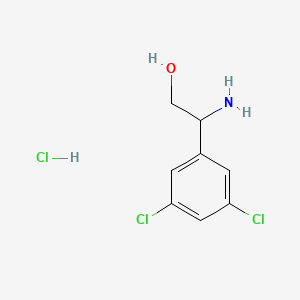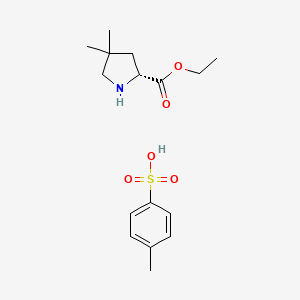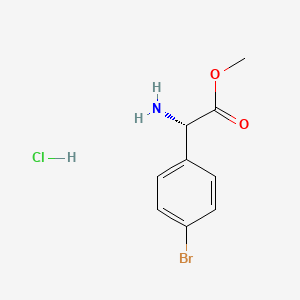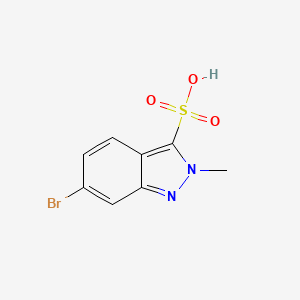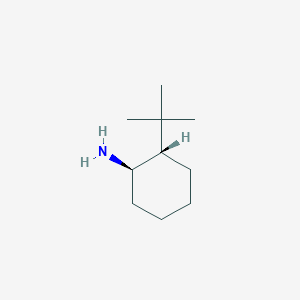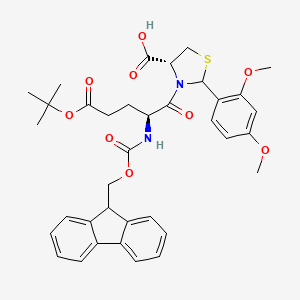
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH, also known as Fmoc-Glu-Cys-OH, is an amino acid derivative commonly used in peptide synthesis. This compound has been used in various scientific research applications, including peptide synthesis, drug design, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has been used in various scientific research applications, including peptide synthesis, drug design, and biochemistry. In peptide synthesis, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is used as a linker to connect two amino acids. This compound can also be used to stabilize peptides and to increase the solubility of peptides in aqueous solutions. In drug design, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is used to create peptide-based drugs. In biochemistry, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is used to study the structure and function of proteins.
Wirkmechanismus
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH acts as a bridge between two amino acids, allowing them to form a peptide bond. This peptide bond is stabilized by hydrogen bonds and hydrophobic interactions. The peptide bond is also stabilized by the presence of the cysteine side chain, which can form disulfide bonds with other cysteine residues.
Biochemical and Physiological Effects
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has been shown to have a number of biochemical and physiological effects. The peptide bond formed by Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is important for the structure and function of proteins. It has also been shown to affect the activity of enzymes and other proteins, as well as the binding affinity of ligands to their target proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has several advantages for laboratory experiments. It is a stable compound, which makes it easy to handle and store. It is also relatively inexpensive compared to other peptide synthesis reagents. However, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has some limitations. It is not suitable for large-scale peptide synthesis, as it is not as efficient as other reagents. Additionally, the reaction conditions required for Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH are more stringent than those for other reagents.
Zukünftige Richtungen
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has the potential to be used in a variety of applications. It could be used in the development of peptide-based drugs, as well as in the study of protein structure and function. Additionally, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH could be used to create peptide-based vaccines, as well as to study the effects of post-translational modifications on proteins. Finally, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH could be used to investigate the effects of peptide-based drugs on various biological systems.
Synthesemethoden
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is synthesized from Fmoc-Glu-OH and Cys(Psi(Dmp,H)pro)-OH. The synthesis process involves the use of a coupling agent, such as DCC, EDC, or HATU, and a base, such as HOBt or HOAt. The reaction of the coupling agent and the base with the two amino acids results in the formation of a peptide bond. The Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is then purified by chromatography and isolated in a crystalline form.
Eigenschaften
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O9S/c1-36(2,3)47-31(39)17-16-28(37-35(43)46-19-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27)32(40)38-29(34(41)42)20-48-33(38)26-15-14-21(44-4)18-30(26)45-5/h6-15,18,27-29,33H,16-17,19-20H2,1-5H3,(H,37,43)(H,41,42)/t28-,29-,33?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMQKBJHHOLTLN-QXSWOPKKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl](/img/structure/B6307158.png)
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)

